

Check Availability & Pricing

# Application of Antitubercular Agent-18 (SQ109) in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. The development of new therapeutic agents and effective combination regimens is paramount to shortening treatment duration and combating drug resistance. "Antitubercular agent-18," represented here by the novel diamine antibiotic SQ109, is a promising drug candidate with a unique mechanism of action, making it a strong candidate for inclusion in novel combination therapies.[1][2][3]

SQ109 exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a key component of the mycobacterial cell wall.[4][5] This disruption of cell wall synthesis leads to bactericidal activity.[3][4] Furthermore, SQ109 has demonstrated immunomodulatory effects by activating MAPK and JNK signaling pathways in macrophages, inducing a pro-inflammatory response that contributes to bacterial clearance.[4]

This document provides detailed application notes and experimental protocols for the evaluation of SQ109 in combination with other antitubercular drugs, based on preclinical studies.

**Drugs** 

Data Presentation In Vitro Synergy of SQ109 with First-Line Antitubercular

The synergistic, additive, or antagonistic effects of SQ109 in combination with conventional first-line anti-TB drugs have been evaluated using the checkerboard method. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions. An FICI of  $\leq$  0.5 is considered synergistic, > 0.5 to 4.0 is additive, and > 4.0 is antagonistic.

| Drug Combination            | Interaction | FICI Range  | Reference |
|-----------------------------|-------------|-------------|-----------|
| SQ109 + Isoniazid<br>(INH)  | Synergistic | ≤ 0.5       | [6]       |
| SQ109 + Rifampin<br>(RIF)   | Synergistic | ≤ 0.5       | [6]       |
| SQ109 + Ethambutol<br>(EMB) | Additive    | > 0.5 - 4.0 | [6]       |

## In Vivo Efficacy of SQ109-Containing Regimens in a Murine Model of Chronic TB

The efficacy of SQ109 in combination therapy has been assessed in a mouse model of chronic tuberculosis. The primary endpoint is the reduction in bacterial load (log10 Colony Forming Units - CFU) in the lungs of infected mice after a defined treatment period.

Table 1: Efficacy of SQ109 in a Four-Drug Regimen in Mice[1][2][6][7]



| Treatment Regimen (8 weeks)         | Mean Lung Bacterial Load<br>(log10 CFU ± SD) | Reduction in Bacterial<br>Load (log10 CFU) vs.<br>Standard Regimen |
|-------------------------------------|----------------------------------------------|--------------------------------------------------------------------|
| Untreated Control                   | > 6.0                                        | N/A                                                                |
| INH + RIF + PZA + EMB<br>(Standard) | 1.75 ± 0.25                                  | N/A                                                                |
| INH + RIF + PZA + SQ109             | 0.25 ± 0.45                                  | 1.5                                                                |

Table 2: Efficacy of SQ109 in a Two-Drug Combination with Bedaquiline in Mice[6]

| Treatment Regimen (3 months) | Outcome                                          |  |
|------------------------------|--------------------------------------------------|--|
| SQ109 + Bedaquiline + PZA    | Durable cure, elimination of lung and spleen CFU |  |

# **Experimental Protocols**In Vitro Synergy Assessment: Checkerboard Assay

This protocol outlines the determination of synergistic interactions between SQ109 and other antitubercular agents against M. tuberculosis.

### Materials:

- M. tuberculosis H37Rv strain
- Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
- SQ109 and other test compounds (e.g., INH, RIF)
- 96-well microtiter plates
- Resazurin sodium salt solution (0.02% w/v)
- Incubator (37°C)



### Procedure:

- Inoculum Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 1.0 and then dilute 1:20 in fresh 7H9 broth.
- Drug Dilutions: Prepare serial twofold dilutions of SQ109 and the combination drug in 7H9 broth in a 96-well plate. Drug A (e.g., SQ109) is diluted vertically, and Drug B (e.g., RIF) is diluted horizontally.
- Inoculation: Add 100 μL of the diluted bacterial suspension to each well of the microtiter plate containing the drug dilutions. Include wells with bacteria only (growth control) and media only (sterility control).
- Incubation: Seal the plates and incubate at 37°C for 7 days.
- MIC Determination: After incubation, add 30 μL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents this color change.
- FICI Calculation: The Fractional Inhibitory Concentration (FIC) for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FICI is the sum of the FICs for both drugs.

## In Vitro Bactericidal Activity: Time-Kill Curve Assay

This protocol assesses the rate of killing of M. tuberculosis by SQ109 alone and in combination with other drugs.

### Materials:

- M. tuberculosis H37Rv strain
- Middlebrook 7H9 broth with supplements
- SQ109 and combination drug(s) at desired concentrations (e.g., 1x, 4x MIC)



- Sterile culture tubes
- Middlebrook 7H11 agar plates
- Incubator (37°C)

#### Procedure:

- Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv in 7H9 broth. Dilute the culture to a starting inoculum of approximately 1 x 10<sup>6</sup> CFU/mL.
- Drug Exposure: Add SQ109, the combination drug, or the combination of both to respective culture tubes containing the bacterial suspension. Include a drug-free growth control.
- Sampling: At predetermined time points (e.g., 0, 1, 3, 5, and 7 days), withdraw an aliquot from each tube.
- Viable Cell Counting: Prepare serial tenfold dilutions of each aliquot in sterile saline with 0.05% Tween 80. Plate the dilutions onto 7H11 agar plates.
- Incubation and CFU Counting: Incubate the plates at 37°C for 3-4 weeks. Count the number
  of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log10 CFU/mL against time for each treatment condition. A
  bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial
  inoculum.

## In Vivo Efficacy Assessment: Murine Model of Chronic Tuberculosis

This protocol describes the evaluation of SQ109-containing combination therapies in a mouse model of established TB infection.[8][9]

### Materials:

- Female BALB/c or C57BL/6 mice (6-8 weeks old)
- M. tuberculosis H37Rv strain



- Aerosol exposure chamber
- SQ109 and other drugs for oral gavage
- Sterile phosphate-buffered saline (PBS)
- Middlebrook 7H11 agar plates

#### Procedure:

- Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial lung deposition of 50-100 CFU.
- Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this
  point, the bacterial load in the lungs will reach a stable, high level (typically 10<sup>6</sup> 10<sup>7</sup>
  CFU).
- Treatment: Randomly assign mice to treatment groups: vehicle control, standard regimen (e.g., INH+RIF+PZA+EMB), and experimental regimen(s) (e.g., INH+RIF+PZA+SQ109). Administer drugs daily via oral gavage for the specified treatment duration (e.g., 8 weeks).
- Efficacy Evaluation: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile PBS.
- Bacterial Load Determination: Plate serial dilutions of the lung homogenates onto 7H11 agar.
- CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the colonies to determine the bacterial burden in the lungs of each mouse.
- Statistical Analysis: Compare the mean log10 CFU between treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Action of SQ109 on M. tuberculosis Cell Wall Synthesis.





### Click to download full resolution via product page

Caption: Immunomodulatory Effect of SQ109 on Macrophages.



Click to download full resolution via product page

Caption: Experimental Workflow for In Vivo Efficacy Testing in a Murine TB Model.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Animal Models of Mycobacteria Infection PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mouse model of TB-associated lung fibrosis reveals persistent inflammatory macrophage populations during treatment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Antitubercular Agent-18 (SQ109) in Combination Therapy Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12407326#application-of-antitubercular-agent-18-in-combination-therapy-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com